PqsR/LasR-IN-2

Description

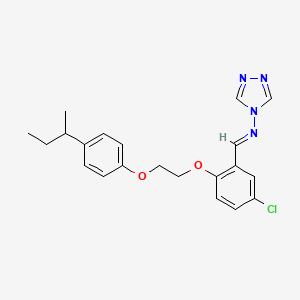

PqsR/LasR-IN-2 (CAS: 2071705-93-4) is a dual-target inhibitor of the quorum-sensing (QS) systems in Pseudomonas aeruginosa, specifically targeting the transcriptional regulators PqsR (Pseudomonas quinolone signal receptor) and LasR (N-acyl homoserine lactone receptor). It is a benzo[d]thiazole-2-thiol derivative with the molecular formula C₂₁H₂₃ClN₄O₂ and a molecular weight of 398.89 g/mol .

Properties

IUPAC Name |

(E)-1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]-5-chlorophenyl]-N-(1,2,4-triazol-4-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClN4O2/c1-3-16(2)17-4-7-20(8-5-17)27-10-11-28-21-9-6-19(22)12-18(21)13-25-26-14-23-24-15-26/h4-9,12-16H,3,10-11H2,1-2H3/b25-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQFXDYTUCWLFI-DHRITJCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)C=NN3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)Cl)/C=N/N3C=NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PqsR/LasR-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve high purity and yield .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

PqsR/LasR-IN-2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as halides and amines. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation reactions could produce oxidized forms of the compound .

Scientific Research Applications

Quorum Sensing Inhibition

A study highlighted the role of QS systems in Pseudomonas aeruginosa, showing that mutations in lasR and pqsR genes contribute to antibiotic resistance and virulence in clinical isolates. The introduction of PqsR/LasR-IN-2 was shown to reduce the expression of QS-regulated genes, which are critical for biofilm formation and virulence factor production .

Biofilm Formation

Research indicates that this compound effectively reduces biofilm formation on medical devices. A coating incorporating synthetic QS inhibitors demonstrated a significant decrease in bacterial colonization, suggesting that this compound can be utilized in preventing device-related infections .

Antimicrobial Enhancement

In another study, this compound was used alongside traditional antibiotics, revealing that it enhances the susceptibility of biofilms to treatments like tobramycin. This synergistic effect could be pivotal in developing new strategies for treating chronic infections linked to biofilms .

Clinical Implications

The applications of this compound extend into clinical settings, particularly for patients with cystic fibrosis or those undergoing treatment for chronic lung infections. Given Pseudomonas aeruginosa's prevalence in these populations, targeting QS mechanisms with this compound could provide a novel approach to managing infections.

Development of QS Inhibitors

Further research should focus on optimizing the structure of this compound to enhance its efficacy and specificity as a QS inhibitor. Understanding the ligand-receptor interactions at a molecular level will aid in designing more effective compounds .

Combination Therapies

Exploring combination therapies that integrate this compound with existing antibiotics could yield new treatment protocols that overcome resistance mechanisms currently faced in clinical settings.

Summary Table of Research Findings

Mechanism of Action

PqsR/LasR-IN-2 exerts its effects by binding to the PqsR and LasR receptors in Pseudomonas aeruginosa. These receptors are part of the quorum sensing system that regulates the expression of virulence factors and biofilm formation. By inhibiting these receptors, this compound disrupts the communication between bacterial cells, thereby reducing their ability to form biofilms and produce virulence factors .

Comparison with Similar Compounds

Mechanism of Action :

- PqsR Inhibition: PqsR regulates the synthesis of virulence factors like pyocyanin and biofilm formation by binding to its autoinducer, Pseudomonas quinolone signal (PQS). PqsR/LasR-IN-2 disrupts this interaction, reducing PQS-mediated gene expression .

- LasR Inhibition : LasR controls the transcription of elastase (LasB) and other virulence genes. The compound competitively inhibits LasR’s binding to its acyl-homoserine lactone (AHL) ligand .

Key Properties :

- Solubility : 100 mg/mL in DMSO, with stability at -20°C .

- Biological Effects: Reduces pyocyanin production by >50% and inhibits biofilm formation in clinical isolates of P. aeruginosa .

The following table and analysis compare this compound with structurally and functionally analogous QS inhibitors targeting PqsR and/or LasR.

Table 1: Comparative Analysis of this compound and Key Analogues

Key Comparisons :

Dual vs. Single Target Inhibition :

- This compound’s dual inhibition of PqsR and LasR distinguishes it from single-target inhibitors like M64 (PqsR-specific) or Compound 7 (LasB-selective). Dual targeting may enhance efficacy against polymicrobial infections but raises complexity in mechanism validation .

Potency and Structural Features :

- M64 and Ia exhibit lower IC₅₀ values (0.25 µM and 0.12 µM, respectively) compared to this compound (1.408 µM). These compounds leverage π-π stacking with Tyr258 and hydrogen bonding with Leu207 in PqsR’s ligand-binding domain (LBD) .

- Halogenated DHPs (e.g., 4a) show strain-dependent pyocyanin inhibition, with bromine enhancing PqsR binding affinity .

Biofilm and Virulence Suppression :

- This compound reduces biofilm formation by 30–40%, comparable to halogenated DHPs (31–34%) but less potent than Chromone 32 (60%) .

- Ia synergizes with tobramycin, enhancing biofilm penetration and antibiotic efficacy .

Halogenated DHPs and Chromone 32 have favorable toxicity profiles but lack in vivo validation .

Table 2: Molecular Interactions of PqsR Inhibitors

Biological Activity

PqsR/LasR-IN-2 is a compound that has garnered attention due to its role in modulating the quorum-sensing (QS) mechanisms of Pseudomonas aeruginosa, a bacterium notorious for its virulence and resistance to antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms, effects on bacterial behavior, and implications for therapeutic strategies.

Overview of Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate their behavior based on population density. In Pseudomonas aeruginosa, three primary QS systems are involved: Las, Rhl, and Pqs. The Las system is regulated by the LasR protein, which activates the expression of various virulence factors. The Pqs system, regulated by PqsR, is crucial for the production of pyocyanin and other virulence factors .

This compound functions as an antagonist to the LasR and PqsR receptors. By inhibiting these receptors, the compound disrupts the QS signaling pathways, leading to a reduction in the expression of virulence factors. This inhibition can significantly impact bacterial behavior, including biofilm formation and motility.

Table 1: Effects of this compound on QS-Regulated Genes

| Gene | Function | Effect of this compound |

|---|---|---|

| lasB | Elastase production | Decreased |

| rhlA | Rhamnolipid synthesis | Decreased |

| pqsA | PQS synthesis | Decreased |

| pyocyanin | Pigment and toxin production | Decreased |

Study 1: Inhibition of Biofilm Formation

A study conducted by Farrow et al. (2015) demonstrated that treatment with this compound resulted in a significant reduction in biofilm formation in P. aeruginosa cultures. The study showed that biofilms treated with the compound exhibited decreased biomass and altered architecture compared to untreated controls .

Study 2: Impact on Virulence Factor Production

In another investigation, researchers evaluated the effects of this compound on virulence factor production in P. aeruginosa. The results indicated a marked decrease in pyocyanin levels and protease activity when treated with the compound. This suggests that this compound effectively downregulates QS-controlled virulence factors .

Implications for Therapeutic Strategies

The ability of this compound to inhibit QS signaling presents a promising avenue for developing novel therapeutic agents against Pseudomonas aeruginosa infections. By targeting the QS mechanisms, it may be possible to enhance the efficacy of existing antibiotics and reduce the emergence of resistant strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.